6-(2-(Benzyloxy)ethoxy)hexan-1-ol
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Overview
Description
6-(2-(Benzyloxy)ethoxy)hexan-1-ol is an organic compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . It is characterized by the presence of a benzyloxy group attached to an ethoxy chain, which is further connected to a hexanol backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol typically involves the reaction of 6-bromohexan-1-ol with sodium benzyloxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxide ion displaces the bromide ion from the hexanol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Benzyloxy)ethoxy)hexan-1-ol undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium benzyloxide (NaOBn), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(2-(Benzyloxy)ethoxy)hexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The ethoxy and hexanol chains contribute to the compound’s overall hydrophobicity and solubility properties .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(Methoxy)ethoxy)hexan-1-ol
- 6-(2-(Ethoxy)ethoxy)hexan-1-ol
- 6-(2-(Phenoxy)ethoxy)hexan-1-ol
Uniqueness
6-(2-(Benzyloxy)ethoxy)hexan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
6-(2-phenylmethoxyethoxy)hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c16-10-6-1-2-7-11-17-12-13-18-14-15-8-4-3-5-9-15/h3-5,8-9,16H,1-2,6-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWDPLYGNIQAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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